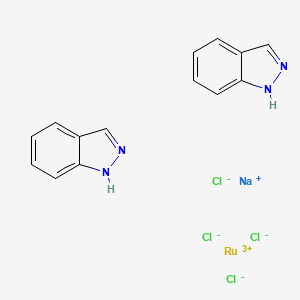
RuCl4(1H-indazole)2
Description
Properties
CAS No. |
197723-00-5 |
|---|---|
Molecular Formula |
C14H12Cl4N4NaRu+ |
Molecular Weight |
502.1 g/mol |
IUPAC Name |
sodium;bis(1H-indazole);tetrachlororuthenium |
InChI |
InChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+4/p-4 |
InChI Key |
YGDDGJPSWMFECS-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].Cl[Ru](Cl)(Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NKP-1339; NKP 1339; NKP1339; IT-139; IT 139; IT139; KP-1339; KP 1339; KP1339; Na[trans-RuCl4(Ind)2; sodium trans-[RuCl4(HInd)2, |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] typically involves the reaction of ruthenium trichloride with 1H-indazole in the presence of sodium chloride. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex . Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing purification techniques such as recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in ligand exchange reactions, where the indazole ligands are replaced by other ligands under specific conditions . Major products formed from these reactions depend on the nature of the reagents and reaction conditions employed .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the coordination chemistry of ruthenium complexes . In biology and medicine, its anticancer properties have been a focal point of research, with studies demonstrating its efficacy against various cancer cell lines . The compound’s ability to penetrate tumor tissues and its redox-active nature make it a valuable candidate for cancer therapy .
Mechanism of Action
The anticancer mechanism of sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] is closely linked to its redox chemistry. The compound exerts its effects by interacting with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can induce apoptosis (programmed cell death) in cancer cells . The compound’s molecular targets include DNA and various proteins involved in cell signaling pathways . Its ability to bind to and disrupt the function of these targets contributes to its anticancer activity .
Comparison with Similar Compounds
Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] is often compared to other ruthenium-based compounds such as indazolium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] (KP1019) and imidazolium trans-[tetrachloridobis(dimethylsulfoxide)(imidazole)ruthenate(III)] (NAMI-A) . These compounds share similar coordination spheres but differ in their ligands and overall chemical behavior . The unique combination of indazole ligands in sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] contributes to its distinct redox properties and anticancer activity . Other similar compounds include ruthenium(II)-arene complexes like [Ru(η6-p-cymene)Cl2(pta)] (RAPTA-C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


